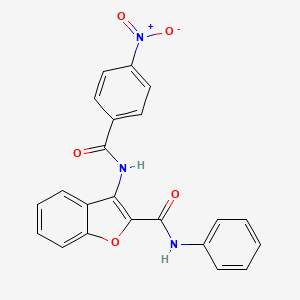

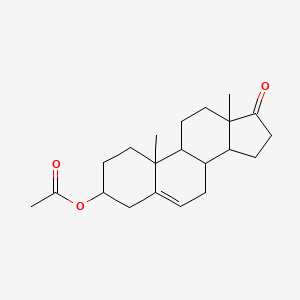

3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

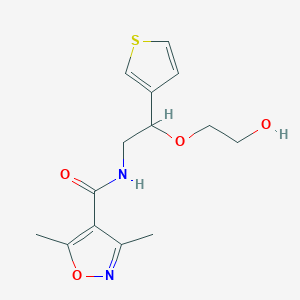

3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide, also known as NBPC, is a chemical compound that belongs to the class of benzofuran derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

科学的研究の応用

Neuroscience and Pharmacology

2-Phenylethylamine (PEA): , a naturally occurring compound in the human body, plays a crucial role in neural functions. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. It regulates neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers explore PEA’s potential therapeutic applications, including mood disorder treatment and attention deficit hyperactivity disorder (ADHD) management .

Chlorine-Enhanced Biological Activity

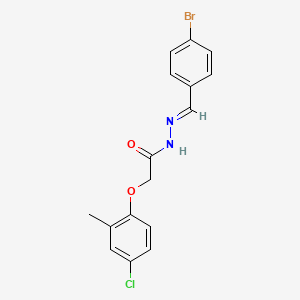

Chlorine atoms strategically incorporated into biologically active molecules can enhance their inherent biological activity. By introducing chlorine into specific positions, researchers aim to optimize drug efficacy and selectivity. N-(3-chlorophenethyl)-4-nitrobenzamide’s chlorine substitution may contribute to its pharmacological effects .

Nitro Group as a Versatile Functional Group

The nitro group (NO₂) is valuable in drug design due to its diverse pharmacological effects. Researchers have explored its applications in antimicrobial therapy, cancer treatment, and beyond. N-(3-chlorophenethyl)-4-nitrobenzamide’s nitro group makes it an intriguing target for further exploration in medicinal chemistry .

Hybrid Molecule Synthesis

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data .

Drug Discovery and Therapeutic Potential

Given its unique structure and functional groups, N-(3-chlorophenethyl)-4-nitrobenzamide may serve as a scaffold for designing novel therapeutic agents. Researchers can explore its potential in drug discovery, especially in areas related to neurological disorders, inflammation, or cancer.

Structure-Activity Relationship Studies

Researchers can investigate the relationship between N-(3-chlorophenethyl)-4-nitrobenzamide’s structure and its biological activity. By modifying specific moieties, they can optimize its properties for specific applications .

作用機序

Target of Action

Similar compounds, such as 4-cinnamamido- and 2-phenoxyacedamido-1h-pyrazol-5-yl)benzamides, have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .

Mode of Action

It’s worth noting that benzamide derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms . For instance, they can inhibit enzymes or modulate receptor activity, leading to changes in cellular processes.

Biochemical Pathways

For example, 2-phenylethylamine, a compound structurally related to benzamides, plays a vital role in the synthesis of catecholamines .

Result of Action

Similar compounds have been found to exhibit antimicrobial, antibiofilm, and antiproliferative activities .

特性

IUPAC Name |

3-[(4-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O5/c26-21(14-10-12-16(13-11-14)25(28)29)24-19-17-8-4-5-9-18(17)30-20(19)22(27)23-15-6-2-1-3-7-15/h1-13H,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRBICMJPYWNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)

![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)